4-Fluoro-2-methyl-3-nitrobenzonitrile
Description
4-Fluoro-2-methyl-3-nitrobenzonitrile (C₈H₅FN₂O₂, MW: 180.14 g/mol) is a fluorinated aromatic nitrile with substituents at positions 2 (methyl), 3 (nitro), and 4 (fluoro) on the benzene ring. The nitrile group at position 1 enhances its utility as a synthetic intermediate in medicinal chemistry, particularly in proteolysis-targeting chimeras (PROTACs) for cancer therapeutics .
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
4-fluoro-2-methyl-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H5FN2O2/c1-5-6(4-10)2-3-7(9)8(5)11(12)13/h2-3H,1H3 |
InChI Key |
TXMQPIRVKONTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])F)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Synthesis : Prepared via cyanation of 1-bromo-4-fluoro-2-methyl-3-nitrobenzene using CuCN .
- Spectroscopy: ¹³C-NMR (CDCl₃): δ 152.9 (C-F, J = 257.0 Hz), 141.1 (C-NO₂, J = 7.3 Hz), 18.7 (CH₃) . ¹⁹F-NMR (CDCl₃): δ -125.1 ppm (t-like, J = 5.9 Hz) . ATR-FTIR: Peaks at 1530 cm⁻¹ (NO₂ asymmetric stretch) and 1200 cm⁻¹ (C-F) .
- Reactivity : Hydrolyzes to 4-fluoro-2-methyl-3-nitrobenzoic acid under acidic conditions (90% yield) .
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Notes:
Spectroscopic Distinctions
- ¹³C-NMR: The fluorine-substituted carbon in the target compound (δ 152.9 ppm) exhibits a larger coupling constant (J = 257.0 Hz) compared to non-fluorinated nitriles, aiding structural elucidation .
- ¹⁹F-NMR: The δ -125.1 ppm shift in the target compound contrasts with shifts in trifluoromethyl analogs (typically δ -60 to -70 ppm for CF₃ groups), providing a diagnostic tool for differentiation .
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